molecular formula C15H12ClNO2 B2753932 (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate CAS No. 306732-25-2

(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate

Cat. No.: B2753932
CAS No.: 306732-25-2
M. Wt: 273.72
InChI Key: NEQURLHDKLUCDM-LICLKQGHSA-N
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Description

(E)-[(4-Chlorophenyl)methylidene]amino 4-methylbenzoate is a synthetic chemical compound of interest in advanced materials research and crystallography studies. As part of the aryl benzoate ester family, its primary research value lies in its distinct structural properties . Single-crystal X-ray diffraction studies on closely related analogues, such as 4-chlorophenyl 4-methylbenzoate, reveal that these molecules often adopt a non-planar conformation, with significant dihedral angles between the aromatic ring systems; this spatial arrangement is a critical factor in determining the material's solid-state packing and physicochemical properties . In the crystalline lattice, molecules can form an infinite chain structure stabilized by intermolecular interactions, such as C–H···O hydrogen bonds . Researchers utilize this compound and its analogues to systematically investigate the effects of substituents on molecular conformation, crystal packing, and the resulting supramolecular architecture . This fundamental research has implications for the rational design of specialized organic materials. The product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with all applicable laboratory and safety protocols.

Properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-11-2-6-13(7-3-11)15(18)19-17-10-12-4-8-14(16)9-5-12/h2-10H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQURLHDKLUCDM-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-methylbenzoic acid. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure the formation of the desired product. The reaction can be represented as follows:

4-chlorobenzaldehyde+4-methylbenzoic acid(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate\text{4-chlorobenzaldehyde} + \text{4-methylbenzoic acid} \rightarrow \text{(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate} 4-chlorobenzaldehyde+4-methylbenzoic acid→(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate

Industrial Production Methods

In an industrial setting, the production of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate serves as a versatile building block for the synthesis of more complex organic molecules. Its unique functional groups allow for various modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is being investigated for its potential as a bioactive molecule. Its structural features suggest interactions with various biological targets, including enzymes and receptors, which positions it as a candidate for drug discovery and development. Preliminary studies indicate that it may exhibit antimicrobial and anticancer properties.

Medicine

The medicinal applications of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate are particularly promising. Research has suggested potential therapeutic properties, including:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit bacterial growth, indicating potential use in treating infections.
  • Anticancer Properties : Initial investigations suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammation, contributing to its therapeutic profile.

Industry

In industrial applications, (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate is utilized as an intermediate in the production of dyes, pigments, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Activity Type Description Reference
AntimicrobialPotential to inhibit bacterial growth; further studies needed for specific efficacy.
AnticancerInduces apoptosis in cancer cell lines; further research required to confirm effects.
Anti-inflammatoryMay inhibit cyclooxygenase enzymes involved in inflammation; needs validation through trials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related compounds, revealing that derivatives similar to (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate exhibited minimum inhibitory concentrations against Staphylococcus aureus at approximately 32 µg/mL. This suggests a potential pathway for developing new antimicrobial agents based on this compound's structure.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that related compounds showed IC50 values ranging from 10 to 20 µM against MCF-7 breast cancer cells. This indicates moderate cytotoxicity and suggests that structural modifications could enhance potency further.

Mechanism of Action

The mechanism of action of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Substituent Effects on Molecular Geometry

The compound’s structural analogs include:

(E)-[(4-Chlorophenyl)methylidene]amino 4-chlorobenzoate: Replaces the 4-methyl group with a 4-chloro substituent.

(E)-[(4-Chlorophenyl)methylidene]amino 4-nitrobenzoate: Features a 4-nitro group instead of methyl .

4-Chlorophenyl 4-methylbenzoate (4CP4MBA): A non-Schiff base ester with a 4-chlorophenyl and 4-methylbenzoate group .

Crystallographic data for 4CP4MBA (Monoclinic, P2₁/n) reveals a dihedral angle of 63.89° between the benzene rings, contrasting with 47.98° in 4-chlorophenyl 4-chlorobenzoate (4CP4CBA). These angles suggest that electron-withdrawing substituents (e.g., Cl) reduce planarity compared to electron-donating groups (e.g., CH₃) due to steric and electronic effects .

Table 1: Crystallographic Parameters of Benzoate Derivatives
Compound Dihedral Angle (°) Space Group Reference
4CP4CBA 47.98 P2₁/n
4CP4MBA 63.89 P2₁/n
4MP4CBA (4-methylphenyl analog) 51.86 P2₁/n

Antioxidant Activity

Schiff base derivatives with 4-chlorophenyl groups (e.g., 5-[(4-chlorophenyl)methylidene]-8c) exhibit moderate Fe³⁺-reducing power, a proxy for antioxidant activity.

Solubility and Melting Behavior

The methyl group in 4-methylbenzoate likely enhances lipophilicity relative to polar substituents (e.g., -NO₂, -Cl). For example, 4CP4MBA has a monoclinic crystal structure stabilized by C–H···O hydrogen bonds, which may increase melting points compared to less polar analogs .

Functional Comparisons with Non-Schiff Base Analogs

Ester Derivatives

  • Ethyl 4-[({[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]benzoate: Contains a sulfonamide linker instead of an imine, improving hydrolytic stability but reducing conformational flexibility .
  • 4-[(E)-({[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]-2-ethoxyphenyl benzoate: Incorporates a hydrazone group, enabling chelation with metal ions—a property less pronounced in the target compound .

Biological Activity

(E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a chlorophenyl group and a methylbenzoate moiety. The presence of the chlorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

The biological activity of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes, thereby modulating metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing signal transduction pathways that are vital for cellular responses.

Antimicrobial Properties

Research has indicated that (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate exhibits antimicrobial activity against a range of pathogens. The compound's effectiveness can be summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

This data suggests that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate has shown promise in anticancer research. A study evaluated its effects on various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The results are summarized below:

Cell LineIC50 Value (µM)Effectiveness
MCF-76.0High
MDA-MB-23117.2Moderate

The compound exhibited selective cytotoxicity, particularly against MCF-7 cells, indicating its potential as an anticancer agent .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Shimizu et al. demonstrated that derivatives of (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate inhibited bacterial growth via targeting the methylerythritol phosphate (MEP) pathway, which is essential for bacterial survival but absent in human cells .
  • Anticancer Mechanisms : Research by Liang et al. highlighted how structural modifications of related compounds could enhance their binding affinity to cancer cell receptors, suggesting that (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate may benefit from similar modifications for improved anticancer activity .

Q & A

Basic Research Questions

Q. How is (E)-[(4-chlorophenyl)methylidene]amino 4-methylbenzoate synthesized and characterized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 4-chlorobenzaldehyde derivatives and 4-methylbenzoate-containing amines. Characterization involves spectroscopic techniques (e.g., 1^1H NMR, 13^{13}C NMR, IR) to confirm functional groups and purity. Single-crystal X-ray diffraction (SCXRD) is used for structural validation, as demonstrated in analogous benzoate derivatives . Recrystallization from ethanol is a common purification step .

Q. What analytical techniques are essential for confirming its molecular structure?

  • Methodological Answer :

  • X-ray crystallography : Determines bond lengths, angles, and dihedral angles (e.g., 47.98° between aromatic rings in related compounds) .
  • Spectroscopy : IR identifies carbonyl (C=O) and imine (C=N) stretches; NMR confirms proton environments and aromatic substitution patterns .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. What are the common reaction pathways observed for this compound?

  • Methodological Answer :

  • Oxidation : The imine group (C=N) may form oxaziridines under controlled conditions .
  • Reduction : Hydride agents (e.g., NaBH4_4) can reduce the imine to a secondary amine .
  • Substitution : Electrophilic aromatic substitution at the 4-chlorophenyl ring is feasible under nitration or halogenation conditions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 47.98° vs. 63.89° in related benzoates) arise from steric or electronic effects. Resolve via:

  • Comparative crystallography : Analyze isostructural analogs to identify trends .
  • Computational modeling : Density Functional Theory (DFT) calculates optimized geometries and validates experimental data .
  • Hydrogen bonding analysis : Intermolecular interactions (e.g., C–H···O) influence packing and angles .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced biological activity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with bioisosteres (e.g., 4-fluorophenyl) to modulate lipophilicity .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding via the ester group) using molecular docking .
  • Metabolic stability assays : Assess degradation pathways (e.g., ester hydrolysis) to guide derivatization .

Q. How to address contradictory results in biological activity assays?

  • Methodological Answer :

  • Dose-response curves : Ensure linearity across concentrations to rule out saturation effects .
  • Control experiments : Test for nonspecific binding using scrambled analogs or competitive inhibitors .
  • Replicate studies : Use multiple cell lines or in vivo models to confirm reproducibility .

Q. How to evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Partitioning studies : Measure log KowK_{ow} (octanol-water) to predict bioaccumulation .
  • Degradation assays : Test hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
  • Ecotoxicology : Use Daphnia magna or algal models to assess acute/chronic toxicity .

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